molecular formula C24H28N2O3S B2869707 1-(4-phenyloxane-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine CAS No. 1210390-54-7

1-(4-phenyloxane-4-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine

Cat. No.: B2869707
CAS No.: 1210390-54-7
M. Wt: 424.56
InChI Key: LUQMEBVOJGTUPZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct carbonyl groups:

  • Site 2: A 2-(thiophen-2-yl)cyclopropanecarbonyl group, introducing steric constraints and heterocyclic electronic effects.

The combination of a rigid cyclopropane ring and a phenyloxane system suggests tailored interactions with biological targets, possibly optimizing binding affinity and metabolic stability .

Properties

IUPAC Name

[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-22(20-17-19(20)21-7-4-16-30-21)25-10-12-26(13-11-25)23(28)24(8-14-29-15-9-24)18-5-2-1-3-6-18/h1-7,16,19-20H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMEBVOJGTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperazine Derivatives with Thiophene and Aromatic Substituents

1-(4-fluorophenyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine (CAS 877649-42-8)
  • Structural Differences : Replaces the phenyl group on oxane with a fluorophenyl and lacks the cyclopropane ring.
N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
  • Structural Differences : Uses a benzamide linker and methoxyphenyl-piperazine instead of direct carbonyl attachments.
  • Functional Implications : The flexible ethoxyethyl chain may reduce binding efficiency compared to the target’s cyclopropane-carbonyl group, which enforces conformational restraint .

Cyclopropane-Containing Piperazine Derivatives

KU-0059436 (AZD2281)
  • Structure : 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one.
  • Comparison: Shares the cyclopropanecarbonyl-piperazine motif but incorporates a phthalazinone core instead of phenyloxane/thiophene.
1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine (CAS 438533-13-2)
  • Structural Differences : Substitutes thiophene with dichloromethylcyclopropane and methoxyphenyl.

Piperazine Analogs with Trifluoromethyl and Alkyl Chains

MK34 (RTC46; 1-(4-(thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine)
  • Structural Differences : Replaces carbonyl groups with a butyl chain and trifluoromethylphenyl.
  • Functional Implications : The trifluoromethyl group enhances hydrophobicity and metabolic resistance, while the alkyl chain may reduce target specificity compared to the rigid carbonyl linkages in the target compound .
MK88 (1-(thiophen-2-yl)-4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione)
  • Structural Differences : Incorporates a dione moiety and piperidine instead of piperazine.

Structure-Activity Relationship (SAR) Analysis

Feature Target Compound Analogs Impact on Activity
Cyclopropane 2-(thiophen-2-yl)cyclopropanecarbonyl Absent (e.g., 3i) or modified (e.g., AZD2281) Enhances rigidity and binding selectivity
Aromatic Oxane 4-phenyloxane-4-carbonyl Fluorophenyl (CAS 877649-42-8) Modulates lipophilicity and π-π interactions
Thiophene 2-thienyl substituent Retained in MK34, replaced in AZD2281 Influences electronic properties and heterocyclic interactions
Carbonyl Linkers Direct piperazine-carbonyl attachment Alkyl chains (MK34) or benzamide (3i) Direct linkage improves target engagement vs. flexibility

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